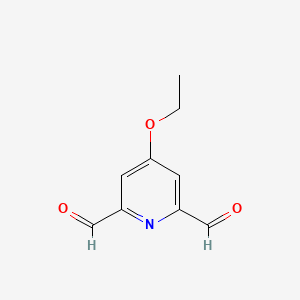

4-Ethoxypyridine-2,6-dicarbaldehyde

Description

Overview of Pyridine (B92270) Dicarbaldehydes as Versatile Chemical Scaffolds in Modern Chemistry

Pyridine-2,6-dicarbaldehyde is an organic compound featuring a pyridine ring with two aldehyde groups at the 2 and 6 positions. wikipedia.org This arrangement of functional groups makes it a highly valuable precursor in the synthesis of more complex molecules. The aldehyde groups can readily react with amines to form diiminopyridine ligands, which are crucial in coordination chemistry and the synthesis of materials like metal-coordinated polymers. wikipedia.org The versatility of pyridine dicarbaldehydes extends to their use in creating functionalized resins and fluorescent probes. sigmaaldrich.com Their derivatives are also explored for their potential in developing novel optical materials and sensors due to their unique chemical and optical properties. ontosight.ai

The Distinctive Role of the 4-Substituent in Pyridine-2,6-dicarbaldehyde Chemistry

The substituent at the 4-position of the pyridine ring in pyridine-2,6-dicarbaldehyde derivatives plays a crucial role in modulating the electronic properties and reactivity of the molecule. The nature of this substituent, whether it is electron-donating or electron-withdrawing, can significantly influence the basicity of the pyridine nitrogen and the reactivity of the aldehyde groups. researchgate.netresearchgate.net For instance, an electron-donating group at the 4-position can increase the electron density on the pyridine ring, which in turn can affect its coordination properties with metal ions. Conversely, an electron-withdrawing group can make the aldehyde carbons more electrophilic and susceptible to nucleophilic attack. nih.gov This ability to fine-tune the electronic character of the scaffold is of great interest in designing ligands with specific properties for catalysis and materials science. nih.gov

Specific Focus on 4-Ethoxypyridine-2,6-dicarbaldehyde within Contemporary Chemical Research

Within the family of substituted pyridine-2,6-dicarbaldehydes, this compound has garnered attention for its specific electronic and structural characteristics. The ethoxy group at the 4-position acts as an electron-donating group, influencing the ligand's properties. This particular derivative is being explored in the synthesis of novel coordination compounds and supramolecular assemblies. The presence of the ethoxy group can impact the solubility and crystal packing of the resulting metal complexes, which is an important consideration in materials science.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 204005-18-5 |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

Data sourced from commercial supplier information. bldpharm.combldpharm.com

Scope and Objectives of Academic Inquiry into this compound

The primary academic interest in this compound lies in its potential as a versatile building block for creating functional materials and complexes with tailored properties. Research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives, and thoroughly characterizing their structural and electronic properties. oist.jp

Coordination Chemistry: Investigating the coordination behavior of ligands derived from this compound with various metal ions to understand the influence of the ethoxy group on complex formation, stability, and reactivity. nih.gov

Supramolecular Chemistry: Exploring the use of this compound in the construction of intricate supramolecular architectures, such as macrocycles and cages, through self-assembly processes. nih.gov

Materials Science: Evaluating the potential applications of the resulting metal complexes and polymers in areas like catalysis, sensing, and photoluminescent materials. manchester.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9-3-7(5-11)10-8(4-9)6-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRHUFRQIMVFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxypyridine 2,6 Dicarbaldehyde

Established Synthetic Routes to 4-Ethoxypyridine-2,6-dicarbaldehyde

The synthesis of this compound is not commonly detailed in literature, but its preparation can be achieved through established organic chemistry principles, primarily involving the creation of a correctly substituted pyridine (B92270) ring followed by functional group manipulations.

The most logical and established pathways to this compound begin with precursors such as substituted lutidines (2,6-dimethylpyridines) or pyridine-2,6-dicarboxylic acids.

Oxidation of 4-Ethoxy-2,6-lutidine: A primary route involves the oxidation of the methyl groups of a 4-ethoxy-2,6-dimethylpyridine (B3066336) (4-ethoxy-2,6-lutidine) precursor. The parent compound, 2,6-diformylpyridine, is commonly prepared by the oxidation of 2,6-lutidine. wikipedia.orgwikipedia.org This transformation can be adapted for the 4-ethoxy derivative. Various oxidizing agents can be employed for this purpose, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of benzylic-type methyl groups to aldehydes. Another approach is the vapor-phase oxidation over a metal oxide catalyst, which has been studied for the parent lutidine.

From 4-Ethoxypyridine-2,6-dicarboxylic acid: An alternative strategy starts with 4-ethoxypyridine-2,6-dicarboxylic acid. This precursor can be synthesized via several methods, including those starting from 2,6-lutidine. ccspublishing.org.cn Once obtained, the dicarboxylic acid can be converted to the dialdehyde (B1249045) through a two-step process:

Reduction to Diol: The dicarboxylic acid is first reduced to the corresponding diol, 4-ethoxypyridine-2,6-dimethanol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Oxidation of Diol: The resulting diol is then oxidized to the dialdehyde. This step requires milder oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are suitable for this selective oxidation of primary alcohols to aldehydes.

A more direct conversion from the dicarboxylic acid involves first converting it to the diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comscielo.br The resulting 4-ethoxypyridine-2,6-dicarbonyl dichloride can then be reduced to the dialdehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), a transformation known as the Rosenmund reduction if using catalytic hydrogenation.

Optimizing the synthesis of this compound is crucial for its practical application. Key strategies focus on improving reaction yields, simplifying purification, and ensuring cost-effectiveness.

For syntheses proceeding via the oxidation of 4-ethoxy-2,6-lutidine, optimization involves selecting the appropriate oxidant and controlling reaction conditions (temperature, solvent, reaction time) to maximize the yield of the dialdehyde while minimizing the formation of the mono-aldehyde or the over-oxidized carboxylic acid.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry aims to develop more efficient and environmentally friendly methods, such as one-pot reactions and catalytic processes that offer high selectivity.

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Researchers have developed one-pot methods to produce 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, which are direct precursors to the target molecule. oist.jpresearchgate.net

One such innovative method involves the reaction of pyruvates and aldehydes with an ammonium (B1175870) source, catalyzed by a pyrrolidine-acetic acid system. oist.jpnii.ac.jp This reaction proceeds through a dihydropyran intermediate to form the pyridine-2,6-dicarboxylate (B1240393) scaffold in a single pot under mild conditions. oist.jpnii.ac.jp Adapting this methodology using an appropriate aldehyde corresponding to the ethoxy group could provide a streamlined route to the precursor of this compound. The table below, based on the work of Tanaka et al., shows the yields for various 4-substituted pyridine-2,6-dicarboxylic acid esters synthesized via a one-pot method, illustrating the versatility of this approach. researchgate.net

Table 1: Examples of One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Esters

| R-group at 4-position | Aldehyde Used | Yield (%) |

| p-Nitrophenyl | p-Nitrobenzaldehyde | 77 |

| p-Methoxyphenyl | p-Anisaldehyde | 59 |

| Phenyl | Benzaldehyde | 60 |

| 2-Naphthyl | 2-Naphthaldehyde | 65 |

| Propyl | Butyraldehyde | 55 |

Data sourced from Tanaka, F. et al., HETEROCYCLES, 2017. researchgate.netnii.ac.jp

When building the pyridine ring from acyclic precursors, controlling the position of the substituents (regioselectivity) is essential. The Bohlmann-Rahtz pyridine synthesis is a classic method that offers excellent regiochemical control. core.ac.uk This reaction involves the condensation of an enamine with an ethynyl (B1212043) ketone. By modifying this approach, it is possible to construct polysubstituted pyridines where the placement of each group is precisely determined by the choice of starting materials. core.ac.uk A three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction, can combine a 1,3-dicarbonyl compound, ammonia, and an alkynone with total control of regiochemistry, providing a powerful tool for accessing specifically substituted pyridines. core.ac.uk Such a strategy could be envisioned for the synthesis of the 4-ethoxypyridine (B3339012) backbone.

Stereochemical control is not a factor in the synthesis of the aromatic target molecule itself but becomes relevant in the synthesis of its hydrogenated derivatives or in asymmetric reactions involving the aldehyde groups.

Derivatization of this compound

The two aldehyde groups of this compound are highly reactive and serve as handles for a wide range of chemical transformations, most notably condensation reactions. These reactions are fundamental to its use in constructing larger, more complex molecules, particularly in the field of coordination and supramolecular chemistry.

The parent compound, 2,6-pyridinedicarboxaldehyde, readily condenses with primary amines to form diiminopyridine ligands. wikipedia.org This reaction is a cornerstone of its chemistry and is directly applicable to the 4-ethoxy derivative. The resulting Schiff base ligands are exceptional at coordinating with metal ions, using the two imine nitrogens and the central pyridine nitrogen to form stable pincer-type complexes.

Other common derivatization reactions include:

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding dioxime. The dioxime of the parent compound is a known chemical. chemicalbook.com

Formation of Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines produces dihydrazones, which can also act as ligands or be used in further synthetic steps.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups into alkene functionalities.

Reduction to Alcohols: The aldehyde groups can be reduced to hydroxymethyl groups, regenerating the 4-ethoxypyridine-2,6-dimethanol precursor.

Oxidation to Carboxylic Acids: The aldehydes can be oxidized to yield 4-ethoxypyridine-2,6-dicarboxylic acid.

The versatility of these reactions allows this compound to be a starting point for a diverse array of functional molecules, from complex catalysts to materials with unique photophysical properties.

Table 2: Common Derivatization Reactions of Pyridine-2,6-dicarbaldehydes

| Reagent | Functional Group Formed | Product Class |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Diiminopyridine Ligands |

| Hydroxylamine (NH₂OH) | Oxime | Dioximes |

| Hydrazine (N₂H₄) | Hydrazone | Dihydrazones |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene | Divinyl Pyridines |

| Sodium Borohydride (B1222165) (NaBH₄) | Alcohol | Dihydroxymethyl Pyridines |

| Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid | Dicarboxylic Acids |

Condensation Reactions for Imine Formation

The presence of two aldehyde groups makes this compound a valuable substrate for condensation reactions, particularly with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This type of reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, a process that is often acid-catalyzed. lumenlearning.comlibretexts.org The reaction rate is typically optimal under mildly acidic conditions (around pH 5), as sufficient acid is required to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its removal as water, while not excessively protonating the amine reactant, which would render it non-nucleophilic. lumenlearning.com

The general mechanism for imine formation from an aldehyde and a primary amine proceeds through several key steps:

Nucleophilic addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

Given that this compound possesses two aldehyde functionalities, it can react with one or two equivalents of a primary amine to yield the corresponding mono- or di-imine. This allows for the synthesis of a variety of structures, from simple Schiff bases to more complex macrocyclic ligands if a diamine is used. The resulting imine products are characterized by the C=N double bond, which replaces the C=O double bond of the original aldehyde. masterorganicchemistry.com

Table 1: Examples of Primary Amines for Imine Formation

| Primary Amine | Resulting Imine Type | Potential Applications of Product |

|---|---|---|

| Alkylamines (e.g., Ethylamine) | N-alkyl imine | Building blocks in organic synthesis |

| Arylamines (e.g., Aniline) | N-aryl imine | Synthesis of conjugated systems, ligands |

| Hydrazines (e.g., Hydrazine) | Hydrazone | Precursors to heterocyclic compounds |

Reduction and Oxidation Pathways

The aldehyde functional groups of this compound are susceptible to both reduction and oxidation, leading to the formation of alcohols and carboxylic acids, respectively.

Reduction:

The reduction of the aldehyde groups in this compound yields the corresponding diol, 4-ethoxy-2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with a wider range of functional groups.

The general process involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation:

Oxidation of this compound converts the aldehyde groups into carboxylic acid groups, forming 4-ethoxypyridine-2,6-dicarboxylic acid. matrix-fine-chemicals.com This dicarboxylic acid is a valuable building block in coordination chemistry and materials science. oist.jp Strong oxidizing agents are typically employed for this transformation. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated from chromium trioxide, CrO₃, or a dichromate salt in acid), and silver oxide (Ag₂O). ucr.edu

The choice of oxidizing agent can be crucial to avoid unwanted side reactions, particularly with sensitive functional groups on the pyridine ring. For instance, vigorous oxidation conditions could potentially affect the ethoxy group or the pyridine ring itself.

Table 2: Summary of Reduction and Oxidation Products

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Reduction | 4-ethoxy-2,6-bis(hydroxymethyl)pyridine |

Halogenation and Other Substituent Modifications

While specific studies on the halogenation of this compound are not widely reported, the reactivity of the pyridine ring allows for predictions of potential reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the ethoxy group at the 4-position is an electron-donating group, which can activate the ring towards substitution at the 3- and 5-positions.

Halogenation, if achievable, would likely occur at the positions ortho to the ethoxy group (positions 3 and 5). Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used under controlled conditions to introduce bromine or chlorine atoms onto the pyridine ring.

Other substituent modifications could involve the ether linkage. Cleavage of the ethyl group from the ethoxy substituent could be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would convert the ethoxy group to a hydroxyl group, yielding 4-hydroxypyridine-2,6-dicarbaldehyde. This transformation would significantly alter the electronic properties and solubility of the molecule.

Mechanistic Studies of this compound Synthesis and Reactivity

Detailed mechanistic studies specifically on the synthesis of this compound are limited in the available literature. However, the synthesis of the closely related 4-substituted pyridine-2,6-dicarboxylic acids provides insight into potential synthetic pathways. oist.jp One novel method involves a one-pot reaction where pyruvates and aldehydes react with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then further reacted with ammonium acetate (B1210297) to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp The dicarbaldehyde could then be obtained through the reduction of the corresponding dicarboxylic acid or its derivatives (e.g., esters or acid chlorides).

A plausible synthetic route to this compound could start from a readily available precursor like 4-ethoxypyridine. Subsequent steps would involve the introduction of the two formyl groups at the 2 and 6 positions. This could potentially be achieved through a directed ortho-metalation strategy followed by reaction with a formylating agent.

The reactivity of this compound is dominated by the chemistry of its aldehyde functional groups. As discussed, these groups readily undergo nucleophilic addition and addition-elimination reactions. The mechanistic pathways for these reactions, such as imine formation, are well-established in organic chemistry. masterorganicchemistry.comlumenlearning.comlibretexts.org The electron-withdrawing nature of the pyridine ring and the two aldehyde groups enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. The ethoxy group at the 4-position, being electron-donating, can modulate the reactivity of the pyridine ring, potentially influencing the rates and outcomes of reactions involving the ring itself.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-ethoxypyridine-2,6-dicarboxylic acid |

| 4-ethoxy-2,6-bis(hydroxymethyl)pyridine |

| 4-hydroxypyridine-2,6-dicarbaldehyde |

| Ethylamine |

| Aniline |

| Hydrazine |

| Hydroxylamine |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromic acid |

| Silver oxide |

| N-bromosuccinimide |

| N-chlorosuccinimide |

| Hydrobromic acid |

| Hydroiodic acid |

| Pyrrolidine |

| Acetic acid |

Coordination Chemistry of 4 Ethoxypyridine 2,6 Dicarbaldehyde and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The 4-Ethoxypyridine-2,6-dicarbaldehyde ligand is a prime example of how a simple organic molecule can be engineered to exhibit specific coordination behaviors.

The foundational pyridine-2,6-dicarbaldehyde structure possesses inherent features that make it an excellent chelating agent. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two flanking aldehyde groups can simultaneously bind to a metal center, forming a stable five- or six-membered chelate ring. This multidentate coordination, often referred to as an N,O-chelate, is a key factor in the stability of the resulting metal complexes. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is prominently observed with this scaffold. The rigid nature of the pyridine ring pre-organizes the donor atoms for effective coordination, minimizing the entropic penalty associated with complex formation. The versatility of this scaffold is further demonstrated by its ability to form complexes with a wide range of metal ions.

The introduction of an ethoxy group at the 4-position of the pyridine ring in this compound has a significant impact on the ligand's properties. Electronically, the ethoxy group is an electron-donating group. Through resonance and inductive effects, it increases the electron density on the pyridine ring, including the nitrogen donor atom. This enhanced electron-donating ability of the nitrogen atom can lead to stronger metal-ligand bonds and increased stability of the resulting complexes.

Synthesis and Isolation of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are crucial parameters that can influence the nature and yield of the final product.

Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands, and this compound is no exception. The coordination with transition metal ions like zinc(II), copper(II), and ruthenium(II) often leads to the formation of well-defined, stable complexes.

For instance, the reaction of this compound with a zinc(II) salt would be expected to yield a complex where the ligand acts as a tridentate donor, coordinating through the pyridine nitrogen and the two aldehyde oxygens. The geometry around the zinc center would likely be tetrahedral or octahedral, depending on the coordination of other ligands or solvent molecules.

Copper(II) complexes with this ligand are also of interest due to the diverse coordination geometries that copper(II) can adopt. The resulting complexes could exhibit square planar, square pyramidal, or distorted octahedral geometries, often displaying interesting magnetic and electronic properties.

A general procedure for the synthesis of such complexes involves dissolving the ligand and the metal salt in a suitable solvent, such as ethanol (B145695) or methanol, and stirring the mixture, sometimes with gentle heating. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The isolated solid can then be purified by recrystallization.

The coordination chemistry of this compound extends to the lanthanide series of elements. Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. The aldehyde oxygen atoms of the ligand are therefore primary binding sites for lanthanide ions. The pyridine nitrogen can also participate in coordination, leading to the formation of stable complexes.

The synthesis of lanthanide complexes with this ligand often results in coordination compounds with high coordination numbers, typically 8 or 9. researchgate.net The larger ionic radii of the lanthanide ions allow for the accommodation of multiple ligands or solvent molecules in their coordination sphere. The presence of the ethoxy group can influence the luminescence properties of the resulting lanthanide complexes. researchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This sensitization process is crucial for the development of luminescent materials.

Structural Elucidation of Coordination Compounds

The determination of the precise three-dimensional arrangement of atoms in a coordination compound is fundamental to understanding its properties and reactivity. Various analytical techniques are employed to elucidate the structures of metal complexes of this compound.

In addition to X-ray diffraction, spectroscopic techniques play a crucial role in characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the aldehyde groups to the metal center by observing a shift in the C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation and provide insights into the solution-state structure. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed.

The table below summarizes the expected coordination behavior and characterization data for complexes of this compound with selected metal ions.

| Metal Ion | Expected Coordination Mode | Potential Geometry | Key Characterization Techniques |

| Zn(II) | Tridentate (N, O, O) | Tetrahedral, Octahedral | X-ray Diffraction, NMR, IR |

| Cu(II) | Tridentate (N, O, O) | Square Planar, Square Pyramidal | X-ray Diffraction, EPR, UV-Vis |

| Ru(II) | Tridentate (N, O, O) | Octahedral | X-ray Diffraction, NMR, UV-Vis |

| Eu(III) | Tridentate (N, O, O) | 8- or 9-coordinate | X-ray Diffraction, Luminescence Spectroscopy |

Single Crystal X-ray Diffraction Analysis of Metal-4-Ethoxypyridine-2,6-dicarbaldehyde Complexes

For instance, studies on related pyridine-2,6-dicarboxamide and pyridine-2,6-dicarboxylate (B1240393) complexes reveal that the pyridine nitrogen and the oxygen atoms of the flanking carbonyl or carboxylate groups are the primary coordination sites. nih.govresearchgate.net In a typical scenario, the this compound ligand would act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the two aldehyde oxygen atoms. The resulting complexes are often mononuclear, with the metal ion situated in a distorted geometry influenced by other coordinated ligands or counter-ions. researchgate.net

The structural parameters of such complexes can be elucidated with high precision. For example, in a related copper(II) complex with pyridine-2,6-dicarboxylate, the coordination geometry is described as distorted square pyramidal. researchgate.net Similarly, nickel(II) complexes with derivatives of pyridine-2,6-dicarbaldehyde have been shown to adopt distorted square-planar geometries. nih.gov The specific bond lengths and angles in complexes of this compound would be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 1: Representative Crystallographic Data for Analogous Pyridine-Based Complexes

| Compound | Crystal System | Space Group | Key Coordination Features | Reference |

|---|---|---|---|---|

| [Cu(dipic)(4-MeO-Py)] | Orthorhombic | Pca2(1) | Copper(II) coordinated to two nitrogen atoms and two oxygen atoms. | researchgate.net |

| [Ni(C19H11N3OS2)] | Monoclinic | P21/n | Distorted square-planar Ni(II) with N3S coordination. | nih.gov |

| [Cu(pydca)(2-Etlm)(H2O)] | Orthorhombic | Pbca | Slightly distorted square pyramidal Cu(II) center. | researchgate.net |

Analysis of Coordination Geometries and Supramolecular Interactions

The coordination geometry of a metal complex is defined by the spatial arrangement of the ligands around the central metal ion. wikipedia.org For complexes involving this compound, common coordination numbers would likely be four, five, or six, leading to geometries such as tetrahedral, square planar, square pyramidal, or octahedral. libretexts.orgyoutube.com The specific geometry is dictated by factors including the size and oxidation state of the metal ion and the steric and electronic properties of all coordinated ligands. uomustansiriyah.edu.iq

Beyond the primary coordination sphere, supramolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the solid-state assembly of these complexes. nih.govresearchgate.net Hydrogen bonds can form between the coordinated ligands, solvent molecules, or counter-ions, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Electronic Structure and Bonding in Metal Complexes

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org It is an application of molecular orbital (MO) theory and considers the interactions between the metal d-orbitals and the ligand orbitals. libretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dx2-y2, dz2). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is influenced by the nature of the ligands, with strong-field ligands causing a larger splitting than weak-field ligands. uci.edu Pyridine-based ligands are generally considered to be of intermediate to strong field strength. uomustansiriyah.edu.iq The ethoxy group at the 4-position of the pyridine ring in this compound is an electron-donating group, which would increase the electron density on the pyridine nitrogen. This increased basicity could lead to a stronger interaction with the metal center and a larger Δo compared to the unsubstituted pyridine-2,6-dicarbaldehyde.

A molecular orbital diagram for a complex of this compound would show the formation of bonding, non-bonding, and antibonding molecular orbitals from the combination of metal and ligand atomic orbitals. illinois.edulibretexts.org The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they determine the electronic and photophysical properties of the complex.

Charge Transfer Phenomena within Coordination Spheres

Charge transfer (CT) transitions are electronic transitions in which an electron moves from an orbital that is predominantly ligand in character to one that is predominantly metal in character (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). scispace.com These transitions are often observed in the UV-visible absorption spectra of coordination compounds and can be responsible for their intense colors.

In complexes of this compound, both LMCT and MLCT transitions are possible, depending on the metal ion and its oxidation state. For a metal ion in a high oxidation state, an LMCT transition from the π-orbitals of the pyridine ring or the lone pairs of the aldehyde oxygens to the vacant or partially filled d-orbitals of the metal is likely. Conversely, for a metal ion in a low oxidation state with filled or partially filled d-orbitals, an MLCT transition to the π* anti-bonding orbitals of the pyridine ligand could occur. The energy of these charge transfer bands provides information about the relative energies of the metal and ligand orbitals. rsc.org Studies on related europium pyridine-dicarboxylate complexes have shown the presence of ligand-to-metal charge transfer bands in their luminescence excitation spectra. researchgate.net

Comparative Analysis of Coordination Behavior with Analogous Pyridine-2,6-dicarbaldehyde Derivatives

The coordination behavior of this compound can be better understood by comparing it with its analogues, such as the 4-methoxy and unsubstituted pyridine-2,6-dicarbaldehyde. The substituent at the 4-position of the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the properties of its metal complexes.

The ethoxy group in this compound and the methoxy (B1213986) group in 4-methoxypyridine-2,6-dicarbaldehyde (B15524234) are both electron-donating groups. matrix-fine-chemicals.com They increase the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base compared to the unsubstituted pyridine-2,6-dicarbaldehyde. sigmaaldrich.com This enhanced basicity is expected to lead to stronger metal-ligand bonds and potentially greater stability of the resulting complexes.

The steric bulk of the substituent can also play a role. The ethoxy group is slightly larger than the methoxy group, which in turn is larger than a hydrogen atom. While this difference might be minor, it could influence the packing of the complexes in the solid state and subtly alter the coordination geometry around the metal center.

Table 2: Comparison of Pyridine-2,6-dicarbaldehyde Derivatives

| Ligand | Substituent at 4-position | Electronic Effect of Substituent | Expected Impact on Coordination |

|---|---|---|---|

| This compound | -OCH2CH3 (Ethoxy) | Electron-donating | Increased Lewis basicity of pyridine N, stronger M-L bond. |

| 4-Methoxypyridine-2,6-dicarbaldehyde | -OCH3 (Methoxy) | Electron-donating | Increased Lewis basicity of pyridine N, stronger M-L bond. researchgate.net |

| Pyridine-2,6-dicarbaldehyde | -H (Hydrogen) | Neutral | Baseline for comparison. sigmaaldrich.com |

Supramolecular Chemistry and Self Assembly Utilizing 4 Ethoxypyridine 2,6 Dicarbaldehyde

Formation of Macrocyclic and Cage Structures

The unique geometry and reactive aldehyde groups of 4-Ethoxypyridine-2,6-dicarbaldehyde make it an excellent precursor for the synthesis of macrocyclic and cage-like molecules. These structures are of great interest due to their ability to encapsulate guest molecules, act as catalysts, and form highly ordered materials.

Template-Directed Synthesis of Imino Macrocycles

The synthesis of macrocycles, particularly those containing imine linkages, can be efficiently achieved through template-directed synthesis. This method relies on the use of a template, often a metal ion, to organize the precursor molecules into a specific arrangement that favors cyclization over polymerization. The Schiff base condensation of a dialdehyde (B1249045), such as this compound, with a diamine in the presence of a suitable template ion can lead to the high-yield formation of [2+2] or larger macrocyclic complexes. nih.gov For instance, alkaline earth metal triflate salts have been successfully employed as templates in the [2+2] condensation reactions to afford pyridyldiimine macrocycles. nih.gov The size of the resulting macrocycle's pocket and the coordination preference of the template ion are closely related. nih.gov

The choice of template is crucial and can significantly influence the outcome of the reaction. The template ion pre-organizes the linear precursors, bringing the reactive aldehyde and amine groups into proximity and thus promoting the intramolecular cyclization reaction. After the macrocycle is formed, the template can often be removed to yield the metal-free ligand. researchgate.net This approach has been widely used to synthesize a variety of macrocyclic structures with different sizes and functionalities. scite.ai

Design Principles for Self-Assembled Cages

Beyond simple macrocycles, this compound can be used to construct more complex, three-dimensional cage structures. The principles of self-assembly, where molecules spontaneously form ordered structures, govern the formation of these cages. By carefully selecting the geometry of the building blocks, including the dialdehyde and a corresponding polyamine, it is possible to direct the formation of specific cage architectures, such as Fe₄L₆ cages. nih.gov

The design of these self-assembled cages relies on the convergence of multiple non-covalent interactions, including coordination bonds and dynamic covalent bonds. For example, the reaction of a dialdehyde with a triamine can lead to the formation of macrobicyclic cages through multiple [3+2] polyimine condensations. cityu.edu.hk The resulting cages can possess intricate cavities capable of encapsulating guest molecules or acting as nanoreactors. The stability and structure of these cages are determined by the thermodynamic equilibrium of the system, a key feature of dynamic covalent chemistry. cityu.edu.hk

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the pyridine (B92270) nitrogen and aldehyde-derived groups in this compound to coordinate with metal ions makes it a valuable ligand for the construction of extended one-, two-, and three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs).

Rational Design of Extended Architectures

The rational design of coordination polymers and MOFs involves the selection of appropriate metal ions and organic linkers to achieve a desired network topology and functionality. Ligands derived from pyridine-2,6-dicarboxylic acid, a close structural relative of this compound, have been extensively used to create a wide variety of coordination polymers with diverse structures, including 1D zigzag chains and 2D (4,4) nets. nih.gov The coordination geometry of the metal ion plays a significant role in determining the final architecture. For instance, different lanthanide ions can lead to the formation of either 2D or 3D frameworks with the same ligand. nih.govresearchgate.net

The synthesis of these materials is often carried out under hydrothermal or solvothermal conditions, where the components are heated in a sealed vessel. nih.gov The resulting crystalline materials can exhibit porosity, making them suitable for applications in gas storage, separation, and catalysis. The predictability of the final structure based on the geometry of the building blocks is a cornerstone of crystal engineering and supramolecular synthesis. nih.gov

Dynamic Combinatorial Chemistry Applications

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions. wikipedia.org It utilizes reversible reactions to generate a library of interconverting compounds, from which the most stable member, often one that binds to a target, can be amplified. wikipedia.orgrsc.org The reversible formation of imines from aldehydes and amines is a cornerstone of DCC, making this compound an ideal component for such systems.

In a dynamic combinatorial library (DCL), the distribution of products is under thermodynamic control. wikipedia.orgunits.it The introduction of a template or a target molecule can shift the equilibrium towards the formation of the library member that binds most strongly to the template. units.it This allows for the efficient discovery of new receptors or ligands. For example, a DCL composed of this compound and a variety of amines could be screened against a specific protein target. The imine that binds most effectively to the protein would be stabilized and its concentration amplified within the library, facilitating its identification. rsc.orgnih.gov This approach has been successfully used to identify inhibitors for various protein targets. rsc.org The self-correcting nature of DCC, where mismatched components can dissociate and recombine to form more stable products, is a key advantage of this methodology. cityu.edu.hk

Generation of Molecular Diversity through Reversible Bond Formation

The generation of molecular diversity from simple building blocks is a cornerstone of dynamic combinatorial chemistry (DCC). This approach utilizes reversible reactions to create a library of interconverting molecules in thermodynamic equilibrium. The composition of this dynamic combinatorial library (DCL) can adapt in response to external stimuli.

The two aldehyde functionalities of this compound are well-suited for forming reversible imine (schiff base) bonds upon reaction with primary amines. This reaction is frequently employed in DCC due to its reversibility under mild conditions, often catalyzed by acid. By combining this compound with various di- or polyamines, a diverse library of macrocycles and oligomers can be generated. For instance, reacting it with a diamine could theoretically produce a range of cyclic structures of varying sizes ([2+2], [3+3], etc.).

While specific studies detailing DCLs generated from this compound are not prominent, research on analogous pyridine-2,6-diimine-linked macrocycles demonstrates the feasibility of this approach. nih.govnorthwestern.edu These related systems show that imine-linked macrocycles can be synthesized and can self-assemble into more complex architectures. nih.govnorthwestern.edu

Selection Processes within Dynamic Libraries

A key feature of dynamic combinatorial chemistry is the ability to select and amplify a specific member of the library that best interacts with an added template. This template can be a small molecule, a metal ion, or a biomacromolecule. The binding to the template stabilizes the best-fit library member, shifting the equilibrium and causing its concentration to increase at the expense of other library members.

For a DCL based on this compound, a template could selectively bind to a macrocycle of a specific size and conformation. This process, driven by molecular recognition, allows for the discovery of new host molecules for specific guests or potent ligands for biological targets. The pyridine nitrogen and ethoxy group within the building block could also play a role in coordinating with metal ions, which could act as templates to direct the formation of specific metallo-supramolecular architectures.

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-defined, higher-order structures. The chemical features of this compound and its derivatives—namely the aromatic pyridine ring, the ethoxy group, and the potential for imine formation—provide multiple sites for such interactions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in directing the assembly of supramolecular structures. In assemblies derived from this compound, several potential hydrogen bonding sites exist. The pyridine nitrogen atom can act as a hydrogen bond acceptor. If the aldehyde groups are reacted to form imines, the resulting imine nitrogen atoms can also be hydrogen bond acceptors. Furthermore, if the reacting amines contain hydrogen bond donor groups (like -NH or -OH), intricate hydrogen-bonded networks can be formed, dictating the packing of the molecules in the solid state. In co-crystals, the ethoxy group's oxygen atom could also participate in weaker hydrogen bonds. The combination of different non-covalent interactions, including hydrogen bonds, is a powerful tool for constructing complex molecular solids with predictable connectivity. nih.gov

π-π Stacking and C-H···π Interactions

Additionally, C-H···π interactions can play a significant role. These involve the interaction of C-H bonds, such as those from the ethoxy group or other aliphatic parts of the assembled structure, with the face of the pyridine π-system. These weaker, yet numerous, interactions are important for determining the precise geometry and stability of the final supramolecular assembly.

Host-Guest Chemistry within Architectures

Macrocycles and cages synthesized from building blocks like this compound can possess internal cavities capable of encapsulating smaller guest molecules. nih.gov This formation of host-guest or inclusion complexes is a central theme in supramolecular chemistry. nih.gov The size, shape, and chemical nature of the cavity determine which guests can be bound.

For macrocycles derived from this compound, the cavity would be lined by the pyridine units and the linking groups. The ethoxy groups, pointing away from the core, could influence the solubility of the host and its interactions with the external environment. The binding of a guest molecule within the host's cavity is a reversible process governed by non-covalent interactions, and such systems can be used for sensing, catalysis, or as molecular carriers.

Catalytic Applications of 4 Ethoxypyridine 2,6 Dicarbaldehyde Derived Systems

Design and Synthesis of Catalytically Active Complexes

The synthesis of catalytically active complexes using 4-ethoxypyridine-2,6-dicarbaldehyde as a precursor typically involves the condensation of the aldehyde groups with primary amines to form Schiff base ligands. These ligands, often of the pincer-type, are then reacted with metal salts to yield the final metal complexes. The versatility of this approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the amine component, which in turn influences the catalytic activity of the resulting complex.

While direct catalytic applications of complexes of this compound are not extensively documented, the catalytic behavior of analogous pyridine-dicarboxylate and Schiff base complexes provides significant insights. For instance, ruthenium complexes with related pyridine-dicarboxylate ligands have demonstrated notable efficiency in homogeneous catalysis, particularly in oxidation reactions. researchgate.netmdpi.com

A family of ruthenium complexes with the general formula [Ru(hdc)(py-R)₃], where hdc²⁻ is 4-hydroxypyridine-2,6-dicarboxylate, a close analog of the dicarboxylate derived from this compound, have been synthesized and characterized. researchgate.net These complexes were investigated as catalysts for water oxidation. The electronic nature of the substituents on the axial pyridine (B92270) ligands was found to significantly impact the catalytic performance. researchgate.net

Similarly, Schiff base complexes derived from related pyridine aldehydes and various amines have been shown to be effective homogeneous catalysts for a range of organic transformations. mdpi.com For example, a Cu(II) complex of a Schiff base ligand derived from 2-pyridinecarboxaldehyde (B72084) demonstrated remarkable catalytic activity in the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com The complexation of the metal ion with the Schiff base ligand is crucial for the observed catalytic activity. mdpi.com

The following table summarizes the types of homogeneous catalytic reactions where complexes of analogous pyridine-based ligands have been successfully employed.

| Catalyst Type | Metal Center | Catalytic Reaction | Reference |

| Pyridine-dicarboxylate Complex | Ruthenium | Water Oxidation | researchgate.netmdpi.com |

| Schiff Base Complex | Copper(II) | Claisen-Schmidt Condensation | mdpi.com |

| Pincer-type Complex | Iron | C-H Borylation | orientjchem.org |

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Ligands derived from this compound are well-suited for this purpose, as they can be functionalized to allow for covalent grafting onto supports like silica (B1680970) or polymers.

An example of this approach involves the immobilization of iron complexes of 2,6-bis(imino)pyridyl ligands, which are structurally related to the Schiff bases of this compound. mdpi.com These complexes have been supported on silica and have shown activity in polymerization reactions. mdpi.com The immobilization is typically achieved by first modifying the ligand with a functional group, such as a silane, which can then be covalently attached to the support. mdpi.com

Another strategy involves the use of metal-organic frameworks (MOFs) where ligands like 4-hydroxypyridine-2,6-dicarboxylic acid are used as building blocks. researchgate.netdntb.gov.ua These porous materials can act as heterogeneous catalysts themselves or serve as supports for catalytically active metal species. The well-defined pore structure of MOFs can lead to enhanced selectivity compared to their homogeneous counterparts. mdpi.com

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is fundamental for the rational design of more efficient catalysts. For complexes derived from this compound, mechanistic studies often focus on identifying key reaction intermediates and elucidating the role of the ligand in the catalytic cycle.

Mechanistic studies on related ruthenium-based water oxidation catalysts have revealed that the reaction can proceed through a single-site water nucleophilic attack pathway. researchgate.net In some cases, key intermediates, such as high-valent metal-oxo species, have been identified through spectroscopic and electrochemical techniques. researchgate.net The nature of the ligand is critical in stabilizing these highly reactive intermediates. researchgate.net

For C-H borylation reactions catalyzed by iron complexes of pyridine(diimine) ligands, mechanistic investigations have suggested that the reaction can proceed through different pathways, including C-H metallation and the formation of an iron boryl species. orientjchem.org The identification of catalyst deactivation pathways is also a crucial aspect of these studies, providing insights into how to improve catalyst stability and lifetime. orientjchem.org

The ligand plays a multifaceted role in catalysis. The tridentate pincer-like coordination of ligands derived from this compound provides a stable framework that prevents catalyst decomposition. The electronic properties of the ligand, particularly the presence of the electron-donating ethoxy group, can significantly influence the reactivity of the metal center. nih.gov

In the case of ruthenium-based water oxidation catalysts with 4-hydroxypyridine-2,6-dicarboxylate ligands, it has been shown that stronger electron-donating groups on the ancillary ligands lead to lower oxidation potentials for the Ru(III)/Ru(II) couple. researchgate.net This, in turn, correlates with a higher catalytic current for water oxidation, indicating that the electronic properties of the ligand directly impact the catalytic efficiency. researchgate.net The terpyridine ligand, a close structural relative, is known to be a "non-innocent" ligand, capable of participating in redox chemistry by delocalizing electron density from the metal to its pyridine rings. nih.gov

The following table highlights the key roles of pyridine-based ligands in modulating the properties of the metal center in catalytic applications.

| Ligand Feature | Effect on Metal Center | Consequence for Catalysis | Reference |

| Pincer Coordination | High Stability | Increased Catalyst Lifetime | nih.gov |

| Electron-Donating Substituents | Lowered Redox Potentials | Enhanced Catalytic Activity | researchgate.net |

| "Non-innocent" Character | Electron Delocalization | Stabilization of Low Oxidation States | nih.gov |

Specific Catalytic Transformations (e.g., water oxidation, organic transformations)

Complexes derived from this compound and its analogs have shown promise in a variety of catalytic transformations, ranging from energy-related reactions like water oxidation to the synthesis of fine chemicals through organic transformations.

As previously mentioned, ruthenium complexes of 4-hydroxypyridine-2,6-dicarboxylate are active catalysts for water oxidation. researchgate.net This reaction is a critical step in artificial photosynthesis, and the development of efficient and robust catalysts is a major research goal. The performance of these catalysts is often evaluated based on their turnover number (TON) and turnover frequency (TOF), which quantify their efficiency and speed, respectively.

In the realm of organic transformations, actinide complexes with ancillary ligands have been employed for various hydroelementation reactions, such as hydroamination and hydrosilylation. mdpi.com While not directly involving this compound, these studies highlight the potential of using structurally related ligands to mediate complex organic transformations. The large ionic radii of actinide elements can lead to unique reactivity and selectivity compared to transition metal catalysts. mdpi.com

The following table provides examples of specific catalytic transformations mediated by complexes of analogous pyridine-based ligands.

| Catalytic Transformation | Metal Center | Ligand Type | Key Findings | Reference |

| Water Oxidation | Ruthenium | 4-Hydroxypyridine-2,6-dicarboxylate | Catalytic current correlates with the electron-donating ability of ancillary ligands. | researchgate.net |

| Hydroamination/Hydrosilylation | Thorium | Bis(pentamethylcyclopentadienyl) | Catalyzes the addition of N-H and Si-H bonds across unsaturated substrates. | mdpi.com |

| Polymerization | Iron | 2,6-Bis(imino)pyridyl | Immobilized catalysts show activity in olefin polymerization. | mdpi.com |

Catalyst Stability, Reusability, and Green Chemistry Considerations

Detailed research findings, including data on catalyst deactivation, performance over successive uses, and alignment with green chemistry principles for systems derived from this compound, are not available in the current body of scientific literature.

Theoretical and Computational Studies of 4 Ethoxypyridine 2,6 Dicarbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. ias.ac.inresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-Ethoxypyridine-2,6-dicarbaldehyde, DFT calculations can provide invaluable insights into its geometry, stability, and reactivity.

The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine (B92270) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

This table presents hypothetical yet representative data for a substituted pyridine derivative, illustrating the typical output of a DFT calculation for frontier molecular orbital analysis. The actual values for this compound would require specific calculations.

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, DFT can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. elixirpublishers.comresearchgate.net This is particularly useful for complex molecules where experimental spectra can be congested and difficult to interpret.

For this compound, theoretical vibrational analysis would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. This would yield the vibrational modes and their corresponding frequencies. Studies on analogous compounds like pyridine-2,6-dicarbonyl dichloride and pyridine-2,6-dicarboxylic acid have demonstrated excellent agreement between DFT-calculated and experimentally observed vibrational frequencies after appropriate scaling. elixirpublishers.comresearchgate.net These studies provide a robust methodology for predicting the vibrational spectrum of this compound.

Table 2: Representative Calculated Vibrational Frequencies for a Pyridine-2,6-dicarbaldehyde Analog

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C=O stretch | 1710 |

| Pyridine ring stretch | 1580 |

| C-H stretch (aldehyde) | 2850 |

| C-O-C stretch (ethoxy) | 1100 |

This table provides illustrative calculated vibrational frequencies for key functional groups that would be present in this compound, based on typical values from DFT calculations on similar molecules. nih.govresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. ijcce.ac.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and other time-dependent phenomena.

The presence of the ethoxy group and two carbaldehyde groups introduces several rotatable bonds in this compound. This allows the molecule to adopt various conformations, each with a different energy and geometry. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent affects the molecule's conformation, electronic properties, and reactivity. For example, in a polar solvent, the solvent molecules may form hydrogen bonds with the oxygen atoms of the ethoxy and carbaldehyde groups, stabilizing certain conformations over others.

Mechanistic Modeling of Reactions and Complex Formation

For this compound, the aldehyde functional groups are expected to be reactive sites for nucleophilic addition and condensation reactions. DFT studies on the reactions of other aldehydes have provided detailed mechanistic insights, including the identification of rate-determining steps and the role of catalysts. researchgate.netacs.orgacs.org For instance, a DFT study on the deformylation of aldehydes by a copper(II)-superoxo complex supported by a pyridine-2,6-dicarboxamide ligand revealed a detailed inner-sphere mechanism. nih.govresearchgate.net Such computational approaches could be applied to model the reactions of this compound, such as its condensation with amines to form Schiff bases or its participation in multicomponent reactions. nih.gov This would be invaluable for designing new synthetic routes and for understanding the formation of metal complexes where this molecule acts as a ligand.

Reaction Pathway Elucidation and Transition State Analysis

In a broader context, the hydrophosphonylation of aldehydes and ketones, catalyzed by pyridine-2,6-dicarboxylic acid, has been shown to proceed through a mechanism where the catalyst activates the carbonyl group for nucleophilic attack. organic-chemistry.org Computational modeling of this and similar reactions would involve locating the transition state for the key bond-forming step, providing a quantitative understanding of the catalytic cycle.

Energetic Landscape of Chemical Transformations

The energetic landscape of chemical transformations involving pyridine-2,6-dicarbaldehyde analogs has been a subject of theoretical investigation, primarily focusing on their thermodynamic properties. Density Functional Theory (DFT) calculations have been instrumental in determining the enthalpies of formation for various pyridine dicarboxylic acids and their esters. acs.org These studies provide a quantitative measure of the stability of these compounds. For example, the standard molar enthalpies of formation in the gaseous state have been derived from experimental and theoretical data. acs.org

| Compound | Standard Molar Enthalpy of Formation (gaseous, kJ·mol⁻¹) |

| Pyridine-2,5-dicarboxylic acid | -(580.6 ± 5.0) acs.org |

| Pyridine-2,6-dicarboxylic acid | -(608.0 ± 6.1) acs.org |

| Dimethylpyridine-2,6-dicarboxylate | -(562.4 ± 4.2) acs.org |

These values, obtained through a combination of combustion calorimetry and Calvet microcalorimetry, are often corroborated by DFT calculations, which can also predict the most stable geometries of the molecules. acs.org The good agreement between experimental and theoretical results lends confidence to the computational models used. acs.org

Prediction of Coordination Geometries and Metal-Ligand Interaction Energies

Pyridine-2,6-dicarbaldehyde and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govrsc.org The prediction of coordination geometries and the quantification of metal-ligand interaction energies are key areas where computational chemistry plays a crucial role.

The tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, which shares structural motifs with derivatives of pyridine-2,6-dicarbaldehyde, has been used to study the coordination chemistry of first-row transition metals. nih.gov Computational studies on these complexes help in understanding the electronic and structural factors that govern their properties. nih.gov

Comparative Computational Studies with Other Pyridine-2,6-dicarbaldehyde Analogs

Comparative computational studies provide valuable insights into how substitutions on the pyridine ring affect the properties of the molecule. A notable study compared the photophysical properties of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid (H₂DPA) and pyrazine-2,6-dicarboxylic acid (H₂PYZ). nih.gov

Time-dependent DFT (TD-DFT) studies were conducted on model complexes to rationalize the observed photophysical properties. nih.gov These calculations help in understanding the electronic transitions and the efficiency of energy transfer from the ligand to the metal ion (the antenna effect). nih.gov Such comparative studies are crucial for the rational design of new ligands with tailored properties for applications in areas like luminescence and sensing.

Furthermore, the synthesis of various 4-substituted-pyridine-2,6-dicarboxylic acid derivatives allows for a systematic investigation of the electronic and steric effects of the substituent at the 4-position. researchgate.net While detailed comparative computational studies on a wide range of these analogs are not extensively reported, the available data on compounds like 4-Chloropyridine-2,6-dicarbaldehyde and 4-Methylpyridine-2,6-dicarbaldehyde suggest that such studies would be highly informative. bldpharm.com Computational analysis of a series of such compounds would allow for the establishment of structure-property relationships, guiding the synthesis of new materials with desired characteristics.

Advanced Characterization Techniques for Research on 4 Ethoxypyridine 2,6 Dicarbaldehyde

Crystallographic Methods

Crystallographic methods are indispensable for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Packing Analysis

For 4-Ethoxypyridine-2,6-dicarbaldehyde, SC-XRD would provide unambiguous proof of its constitution, confirming the connectivity of the ethoxy and dual aldehyde groups to the pyridine (B92270) ring. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as pyridine-2,6-dicarboxylic acid, reveals key structural features. In pyridine-2,6-dicarboxylic acid, the molecule can exhibit mirror symmetry, and its crystal structure is stabilized by strong hydrogen bonding. nih.gov Similarly, studies on various pyridine-2,6-dicarboxamide derivatives show that the conformation is heavily influenced by the nature of substituents, which can lead to planar, semi-skew, or skew geometries of the carboxamide groups relative to the pyridine ring. mdpi.comresearchgate.net

Furthermore, SC-XRD reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions between pyridine rings. researchgate.net The study of lead(II) adducts with 4-substituted pyridines has shown that even subtle changes in the substituent can alter the coordination environment and result in different dimeric or monomeric structures in the solid state. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline or powdered solid samples. libretexts.org Unlike SC-XRD, which requires a perfect single crystal, PXRD provides information about the bulk material, making it essential for quality control and phase identification. youtube.com

The technique involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline solid. libretexts.org For this compound, PXRD would be used to:

Confirm Phase Purity: By comparing the experimental PXRD pattern of a synthesized batch to a calculated pattern derived from SC-XRD data (if available), one can verify the purity of the bulk sample and ensure the absence of crystalline impurities or different polymorphic forms. acs.org

Identify Polymorphs: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs. acs.org

Routine Quality Control: The speed and relative simplicity of the PXRD measurement make it ideal for routine analysis to ensure batch-to-batch consistency in an industrial or research setting.

Advanced Spectroscopic Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure, bonding, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H and ¹³C NMR: For this compound, ¹H NMR would be expected to show distinct signals for the ethoxy group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two distinct signals for the aromatic protons on the pyridine ring, and a signal for the aldehyde protons (-CHO). The chemical shifts of the parent compound, 2,6-Pyridinedicarboxaldehyde, show the aldehyde proton at approximately 10.1 ppm and the pyridine protons between 8.1 and 8.4 ppm. chemicalbook.com Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbons of the aldehyde groups, the carbons of the pyridine ring, and the carbons of the ethoxy group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would help to confirm the connectivity within the ethoxy group and identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Solid-State NMR (ssNMR): This technique provides information about the compound in its solid state. It is particularly useful for studying materials that are insoluble or for investigating structural differences that may exist between the solid and solution states, such as polymorphism. Solid-state ²⁰⁷Pb NMR has been effectively used in conjunction with X-ray crystallography to probe the bonding environments in lead(II) complexes of pyridine derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimates based on related structures and substituent effects)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.2 | 190 - 195 |

| Pyridine H-3, H-5 | 7.9 - 8.2 | 115 - 120 |

| Pyridine C-2, C-6 | - | 152 - 156 |

| Pyridine C-4 | - | 165 - 170 |

| Pyridine C-3, C-5 | - | 115 - 120 |

| Ethoxy (-OCH₂CH₃) | 4.1 - 4.4 (quartet) | 64 - 68 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 (triplet) | 14 - 16 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An FT-IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum results from the inelastic scattering of laser light. Together, they provide a detailed vibrational fingerprint of the compound. aps.org

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band in the FT-IR spectrum, typically between 1680-1715 cm⁻¹, corresponding to the stretching of the aldehyde carbonyl groups.

C-H Stretch (Aldehyde): A pair of weak to medium bands often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Pyridine Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring stretching modes. researchgate.net

C-O-C Stretch: Bands associated with the asymmetric and symmetric stretching of the ether linkage in the ethoxy group, typically found in the 1050-1250 cm⁻¹ region.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | FT-IR | 1680 - 1715 |

| Aldehyde | C-H Stretch | FT-IR | ~2820, ~2720 |

| Pyridine Ring | Ring Stretching | FT-IR, Raman | 1400 - 1600 |

| Ethoxy Group | C-O-C Stretch | FT-IR | 1050 - 1250 |

| Pyridine Ring | Ring Breathing | Raman | ~1000 |

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions associated with the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the carbonyl groups. researchgate.net The absorption spectra of related pyridine derivatives typically show intense bands between 220 and 300 nm. nih.gov

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. While many organic molecules are not strongly luminescent on their own, ligands like those derived from pyridine-2,6-dicarboxylic acid are of great interest for their ability to sensitize the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺). nih.gov This process involves the organic ligand (the "antenna") absorbing UV light and transferring the energy to the coordinated metal ion, which then emits light at its own characteristic, sharp wavelengths. The ethoxy substituent on the pyridine ring can modulate the electronic properties and, consequently, the energy transfer efficiency in such complexes. Therefore, while this compound itself may exhibit weak fluorescence, its primary importance in this context is its potential as a ligand for constructing highly luminescent metal-organic materials. nih.govresearchgate.net

Mass Spectrometry Techniques (e.g., HR-MS for precise mass determination)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the characterization of novel compounds like this compound and its complexes. This technique provides the highly accurate mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition with a high degree of confidence. The precise mass measurement can distinguish between molecules with the same nominal mass but different elemental formulas.

In the context of Schiff base complexes derived from pyridine aldehydes, HR-MS is used to confirm the formation of the target complex and to elucidate its structure. science.gov The fragmentation pattern observed in the mass spectrum can also offer valuable information about the connectivity of the atoms within the molecule.

Illustrative HR-MS Data for a Hypothetical Complex:

| Parameter | Value |

| Compound | [Cu(L)(H₂O)₂]SO₄ (where L is a Schiff base ligand derived from this compound) |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Calculated m/z | [M-SO₄]²⁺: 250.0512 |

| Observed m/z | 250.0510 |

| Mass Accuracy | < 2 ppm |

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Electrochemical Studies (e.g., Cyclic Voltammetry for redox properties of complexes)

Electrochemical studies, particularly cyclic voltammetry (CV), are fundamental in investigating the redox properties of metal complexes derived from ligands such as this compound. epa.gov CV provides information about the oxidation and reduction potentials of a species, the stability of the different oxidation states, and the kinetics of electron transfer processes. researchgate.netresearchgate.net

The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. researchgate.net For metal complexes, the resulting voltammogram can reveal reversible or irreversible redox couples, which are characteristic of the metal center and the coordinating ligand environment. nih.govnih.gov The study of these properties is crucial for applications in catalysis, sensing, and molecular electronics. researchgate.net For instance, the electrochemical behavior of Schiff base complexes can be investigated in various solvents and at different scan rates to understand the mechanism of the redox processes. electrochemsci.org

Illustrative Cyclic Voltammetry Data for a Hypothetical Complex:

| Complex | Solvent/Electrolyte | Scan Rate (V/s) | Epc (V) | Epa (V) | ΔEp (mV) | Redox Couple |

| [Ni(L)Cl₂] | DMF/TBAP | 0.1 | -0.85 | -0.76 | 90 | Ni(II)/Ni(I) |

| [Cu(L)Cl₂] | DMSO/TBAP | 0.1 | -0.42 | -0.35 | 70 | Cu(II)/Cu(I) |

| [Co(L)Cl₂] | CH₃CN/TBAP | 0.1 | -0.98 | -0.90 | 80 | Co(II)/Co(I) |

This table is for illustrative purposes and does not represent actual experimental data for a specific complex of this compound. L represents a Schiff base ligand derived from this compound. TBAP is tetrabutylammonium (B224687) perchlorate, a common supporting electrolyte.

Thermal Analysis (e.g., DSC for phase transitions of complexes)